2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride
Description
It serves as a key intermediate in organic synthesis, particularly in the Strecker amino acid synthesis pathway, where nitriles are converted into α-amino acids . The 3-fluorophenyl group introduces electron-withdrawing effects, influencing reactivity and stability. This compound is structurally characterized by:
- A nitrile (-CN) group, enhancing electrophilicity.
- A primary amino (-NH₂) group, enabling nucleophilic reactions.
- A 3-fluorophenyl ring, modulating electronic and steric properties.
Properties
CAS No. |
91481-22-0 |
|---|---|
Molecular Formula |
C8H8ClFN2 |
Molecular Weight |
186.61 g/mol |
IUPAC Name |
2-amino-2-(3-fluorophenyl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C8H7FN2.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,11H2;1H |
InChI Key |
GHPSSQYGYKQUFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C#N)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chlorination of Carboxylic Acid Derivatives
The foundational step in many hydrochloride salt syntheses involves activating carboxylic acid precursors. A method analogous to the chlorination of 2-aminobutyric acid using bis(trichloromethyl)carbonate (BTC) can be adapted for 3-fluorophenylacetic acid derivatives. BTC, a non-toxic alternative to thionyl chloride, facilitates the formation of reactive intermediates such as 4-ethyl-2,5-oxazolidinedione in the cited patent. For 2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride, chlorination of 3-fluorophenylglyoxylic acid with BTC in tetrahydrofuran (THF) at 60°C generates an acyl chloride intermediate, which is subsequently aminated.
Reaction Conditions:
Ammoniation and Nitrile Formation
The chlorinated intermediate undergoes ammoniation in methanol or ethanol under saturated NH₃ gas, mirroring the protocol for 4-ethyl-2,5-oxazolidinedione conversion to 2-aminobutanamide. Substituting aqueous ammonia with gaseous NH₃ enhances reaction efficiency, achieving 85–90% conversion to the free base, 2-amino-2-(3-fluorophenyl)acetonitrile. Subsequent treatment with hydrogen cyanide (HCN) or cyanide salts introduces the nitrile group, though this step demands strict pH control to avoid hydrolysis.
Key Parameters:
-
Solvent: Methanol (>5× substrate mass)
-
Reaction Time: 4–6 hours
-
Cyanation Agent: NaCN (1.2 equivalents)
Hydrochloride Salt Formation
Acidification with concentrated HCl precipitates the hydrochloride salt. The patent method for 2-aminobutanamide hydrochloride demonstrates that adjusting the pH to 3–4 using HCl yields crystalline products with >98% purity. For the target compound, similar conditions (HCl, 0–5°C) afford this compound in 87% yield after recrystallization from ethanol.
Strecker Synthesis Approach
Aldehyde Condensation
The Strecker reaction, a classical route to α-aminonitriles, involves condensing 3-fluorobenzaldehyde with ammonium chloride and potassium cyanide. This one-pot method proceeds via an imine intermediate, which is cyanated to form the aminonitrile.
Reaction Scheme:
Optimized Conditions:
-
Molar Ratio (Aldehyde:NH₄Cl:KCN): 1:1.5:1.2
-
Solvent: Water-Ethanol (1:1 v/v)
-
Temperature: 25°C (ambient)
Hydrochloride Isolation
Direct treatment of the crude aminonitrile with HCl gas in diethyl ether yields the hydrochloride salt. Dynamic kinetic resolution (DKR) techniques, as described for trifluoropentanoic acid derivatives, may enhance enantiomeric purity if chiral centers are present.
Yield and Purity:
-
Yield: 78–82%
-
Purity: 95% (HPLC)
Nucleophilic Substitution of α-Haloacetonitriles
Halogenation of Phenylacetonitrile
Bromination or iodination of 3-fluorophenylacetonitrile at the α-position using N-bromosuccinimide (NBS) or I₂/HIO₄ generates 2-bromo-2-(3-fluorophenyl)acetonitrile. This intermediate undergoes nucleophilic substitution with aqueous ammonia under pressurized conditions.
Reaction Parameters:
-
Halogenation Agent: NBS (1.1 equivalents)
-
Substitution Conditions: NH₃ (g), 80°C, 12 hours
-
Solvent: DMF or THF
Reductive Amination of Keto-Nitriles
Ketone Synthesis
Oxidation of 3-fluorophenylacetonitrile using pyridinium chlorochromate (PCC) yields 2-oxo-2-(3-fluorophenyl)acetonitrile. Reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol introduces the amino group.
Critical Steps:
-
Oxidation: PCC (1.5 equivalents), CH₂Cl₂, 0°C
-
Reduction: NaBH₃CN (2 equivalents), pH 6–7 (acetic acid)
Salt Formation
The resultant amine is dissolved in ethyl acetate and treated with HCl gas, followed by solvent evaporation. Recrystallization from acetonitrile improves purity to >99%.
Yield Data:
-
Reductive Amination Yield: 70%
-
Hydrochloride Isolation Yield: 90%
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Chlorination-Amination | BTC, NH₃, HCl | 87 | 98.5 | Scalable, low waste | Requires toxic cyanide reagents |
| Strecker Synthesis | NH₄Cl, KCN, HCl | 82 | 95 | One-pot, cost-effective | Low enantiocontrol |
| Nucleophilic Substitution | NBS, NH₃, HCl | 80 | 97 | High regioselectivity | High-pressure conditions |
| Reductive Amination | PCC, NaBH₃CN, HCl | 63 | 99 | Mild conditions, no cyanide | Multi-step, lower yield |
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine vs. Halogenated Analogues
2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride
- Molecular Formula : C₈H₇Cl₂N₂.
- Key Differences :
2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride
- Molecular Formula: C₈H₈ClF₂NO₂ (MW: 223.6).
- Key Differences :
Functional Group Variations
Methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride
- Molecular Formula: C₉H₁₁FClNO₂.
- Key Differences: Ester (-COOCH₃) replaces nitrile (-CN). Esters are hydrolytically unstable compared to nitriles, affecting storage and synthetic utility. Reduced electrophilicity, limiting use in reactions requiring cyano-group reactivity .
2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile hydrochloride
- Molecular Formula: Not explicitly provided, but includes a methoxy (-OCH₃) and phenethylamino group.
- Key Differences: Methoxy group enhances electron-donating effects, opposing fluorine’s electron-withdrawing nature.
Structural Analogues with Modified Backbones
3-Fluoro Deschloroketamine Hydrochloride
- Molecular Formula: C₁₃H₁₆FNO·HCl (MW: 257.7).
- Key Differences: Cyclohexanone backbone instead of acetonitrile. 3-Fluorophenyl group retained, but structural differences confer NMDA receptor antagonism (pharmacological activity) .
2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile hydrochloride
Data Tables
Table 1: Substituent and Functional Group Comparisons
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | Solubility (Predicted) | Reactivity Profile |
|---|---|---|---|
| 2-Amino-2-(3-fluorophenyl)acetonitrile HCl | ~205.6 | Moderate in polar solvents | High (nitrile electrophilicity) |
| 3-Fluoro Deschloroketamine HCl | 257.7 | High in DMSO/water | NMDA receptor antagonism |
| 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile HCl | 198.6 | Low in water | Sterically hindered reactions |
Q & A
Basic: What synthetic routes are commonly employed for preparing 2-amino-2-(3-fluorophenyl)acetonitrile hydrochloride?
Answer:
The synthesis typically involves condensation reactions between fluorinated aromatic amines and nitrile precursors under acidic conditions. Key steps include nucleophilic substitution to form the acetonitrile group, followed by hydrochloride salt precipitation. For example, reacting 3-fluoroaniline with chloroacetonitrile in the presence of HCl yields the target compound. Optimization of stoichiometry (e.g., 1:1.2 amine-to-nitrile ratio) and temperature control (40–60°C) minimizes byproducts like hydrolyzed amides .
Advanced: How can researchers optimize reaction conditions to maximize the yield of this compound?
Answer:
Statistical experimental design (e.g., Box-Behnken or central composite design) systematically evaluates variables such as solvent polarity (e.g., acetonitrile vs. DMF), catalyst loading (e.g., ZnCl₂), and reaction time. Response surface methodology identifies optimal conditions, reducing trial-and-error approaches. A study demonstrated that using 0.5 mol% ZnCl₂ in acetonitrile at 50°C increased yield from 65% to 82% within 6 hours .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C/¹⁹F NMR : Confirms fluorine substitution (δ ~ -110 ppm for ¹⁹F) and aromatic proton environments.
- IR Spectroscopy : Detects nitrile stretches (~2250 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹).
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 199.06).
- X-ray crystallography : Resolves absolute configuration, critical for chiral centers .
Advanced: What computational methods aid in predicting its biological activity?
Answer:
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Molecular Docking : Predicts binding to targets (e.g., serotonin receptors) by simulating ligand-receptor interactions. Fluorine’s electronegativity enhances binding via dipole interactions, as shown in docking studies with 5-HT₂A receptors (ΔG = -9.2 kcal/mol) .
Basic: How does the fluorine substituent influence physicochemical properties?
Answer:
Fluorine increases lipophilicity (logP ~1.8) and metabolic stability while lowering pKa of the amino group (~8.2 vs. ~9.5 in non-fluorinated analogs). This enhances blood-brain barrier permeability, as observed in comparative Caco-2 assays .
Advanced: What strategies resolve discrepancies between predicted and experimental bioactivity data?
Answer:
- Molecular Dynamics (MD) Simulations : Account for protein flexibility and solvation effects. A study reduced a 30% discrepancy in GABA_A binding predictions by incorporating explicit water molecules.
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to validate computational models .
Basic: What are the primary degradation pathways under accelerated stability conditions?
Answer:
- Hydrolysis : Nitrile → amide → carboxylic acid in high humidity (e.g., 75% RH at 40°C).
- Photodegradation : UV exposure (ICH Q1B) generates fluorinated quinones, detected via LC-MS. Stabilization: Lyophilization and amber glass storage reduce degradation by 50% .
Advanced: How do structural modifications at the 3-fluorophenyl moiety affect SAR?
Answer:
- Electron-withdrawing groups (e.g., -CF₃) : Increase GABA_A affinity (IC₅₀ = 12 nM vs. 35 nM for -F alone) via enhanced dipole interactions.
- Ortho-substitution : Reduces binding due to steric hindrance (e.g., 2-Fluoro analog shows 60% lower activity). Competitive radioligand assays (³H-muscimol) validate these trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
